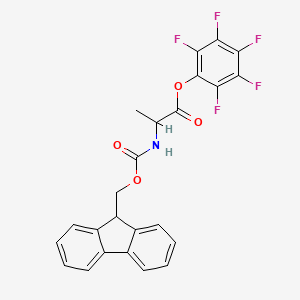

Fmoc-L-alanine pentafluorophenyl ester

Description

BenchChem offers high-quality Fmoc-L-alanine pentafluorophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-alanine pentafluorophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-alanine pentafluorophenyl ester

Introduction: The Strategic Advantage of Activated Esters in Peptide Synthesis

In the intricate world of peptide synthesis, the precise and efficient formation of amide bonds is paramount. Fmoc-L-alanine pentafluorophenyl ester (Fmoc-L-Ala-OPfp) stands out as a critical reagent, embodying a strategic approach to this challenge through the use of activated esters.[1][] This guide provides an in-depth exploration of its core attributes, mechanism of action, and practical applications for researchers, scientists, and professionals in drug development.

The core principle behind Fmoc-L-Ala-OPfp lies in the pre-activation of the carboxylic acid group of L-alanine. This strategy circumvents the need for in-situ activating reagents during the critical coupling step in Solid-Phase Peptide Synthesis (SPPS), thereby reducing the potential for side reactions and simplifying automated synthesis protocols.[3][4] The molecule is ingeniously designed with two key functional components: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the C-terminal pentafluorophenyl (Pfp) ester.

The Fmoc group provides robust protection for the alpha-amino group, which can be selectively removed under mild basic conditions, a cornerstone of the widely adopted Fmoc-based SPPS strategy.[1][][6] Simultaneously, the pentafluorophenyl ester serves as a highly efficient leaving group, a feature attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[3][7][8] This high reactivity translates to rapid coupling kinetics, minimizing the risk of racemization and leading to higher purity and yields of the target peptide.[3][7][9]

This guide will delve into the physicochemical properties of Fmoc-L-Ala-OPfp, provide a detailed experimental protocol for its use, illustrate the underlying chemical mechanisms, and discuss its broader applications in the synthesis of complex peptides and therapeutic agents.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical characteristics of Fmoc-L-alanine pentafluorophenyl ester is essential for its effective storage, handling, and application in synthesis. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 86060-86-8 | [1] |

| Molecular Formula | C24H16F5NO4 | [1] |

| Molecular Weight | 477.4 g/mol | [1] |

| Appearance | White powder | [1][] |

| Melting Point | 170 - 185 ºC | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -20 ± 2º (c=1 in CHCl3) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Handling and Safety: Fmoc-L-alanine pentafluorophenyl ester may cause skin irritation.[10][11] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[10][12] In case of contact with skin or eyes, flush immediately with plenty of water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).[10][12][13]

Reaction Mechanism: The Synergy of Protection and Activation

The efficacy of Fmoc-L-alanine pentafluorophenyl ester in peptide synthesis stems from a well-orchestrated interplay between the Fmoc protecting group and the pentafluorophenyl active ester. The following diagram illustrates the key steps in a typical coupling reaction during SPPS.

Figure 1: Mechanism of peptide bond formation using Fmoc-L-Ala-OPfp.

-

Nucleophilic Attack: The free N-terminal amino group of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-L-alanine pentafluorophenyl ester.[3][7]

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form a new, stable amide (peptide) bond.

-

Release of Leaving Group: The pentafluorophenoxide anion is an excellent leaving group due to the inductive effect of the fluorine atoms, which stabilizes the negative charge.[7] It is released as pentafluorophenol.

The subsequent step in the SPPS cycle involves the removal of the Fmoc group to expose a new N-terminal amine for the next coupling reaction. This is typically achieved using a solution of piperidine in a polar solvent like dimethylformamide (DMF).[6][14]

Figure 3: SPPS coupling workflow using Fmoc-L-Ala-OPfp.

Step-by-Step Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel.

-

Coupling Solution Preparation: In a separate vial, dissolve 3-5 equivalents of Fmoc-L-alanine pentafluorophenyl ester (and optionally, 3-5 equivalents of HOBt) in a minimal amount of DMF.

-

Coupling Reaction: Add the prepared coupling solution to the swollen resin.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. [3]5. Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (beads remain colorless) indicates the absence of free primary amines and thus, a complete reaction.

-

Draining: Once the reaction is complete, drain the reaction vessel to remove the excess reagents and byproducts.

-

Washing: Thoroughly wash the peptide-resin with several cycles of DMF, DCM, and finally methanol to ensure the removal of all soluble impurities. [3]The resin is now ready for the subsequent Fmoc deprotection step to continue the peptide chain elongation.

Causality Behind Experimental Choices:

-

Use of Excess Reagent (3-5 equivalents): This drives the coupling reaction to completion, ensuring a high yield of the desired peptide.

-

Optional Addition of HOBt: While Pfp esters are highly reactive, the addition of HOBt can further accelerate the coupling rate, which is particularly useful for sterically hindered amino acids or "difficult" sequences. [3][4]* Thorough Washing Steps: These are critical for removing unreacted reagents and byproducts, which could interfere with subsequent steps and compromise the purity of the final peptide.

Applications in Research and Drug Development

The high reactivity, stability, and ease of use make Fmoc-L-alanine pentafluorophenyl ester a valuable tool in various areas of research and development:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of a wide range of peptides, from simple dipeptides to complex polypeptide chains. [1][15]Its efficiency is particularly noted in the synthesis of "difficult" sequences that may be prone to aggregation. [15]* Drug Development: In pharmaceutical research, it is instrumental in the design and synthesis of peptide-based therapeutics. [1]The ability to efficiently incorporate L-alanine into a peptide sequence is crucial for modulating the structure, stability, and biological activity of drug candidates.

-

Bioconjugation: The activated ester can be used in bioconjugation techniques to attach peptides containing alanine to other biomolecules or surfaces, which is important for developing targeted drug delivery systems. [1]* Material Science: This compound can be utilized in the creation of functional biomaterials, such as hydrogels, for applications in tissue engineering and regenerative medicine. [1]

Conclusion: A Robust and Reliable Tool for Peptide Chemists

Fmoc-L-alanine pentafluorophenyl ester represents a refined and highly effective solution for the incorporation of L-alanine in Fmoc-based solid-phase peptide synthesis. Its advantages, including high reactivity, rapid coupling times, and the suppression of racemization, make it a reliable choice for obtaining high-purity peptides. [3]The pre-activated nature of the ester simplifies the synthesis workflow, making it particularly well-suited for automated protocols. [3]For researchers and drug development professionals who prioritize efficiency, purity, and reliability in their peptide synthesis endeavors, Fmoc-L-alanine pentafluorophenyl ester is an indispensable reagent.

References

-

Bodanszky, M. (1993). Active esters in solid-phase peptide synthesis. Journal of Peptide Science, 1(1), 1-19. Retrieved from [Link]

-

Carl ROTH. (n.d.). Fmoc-L-alanine pentafluorophenyl ester. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: Fmoc-Ala-OPfp. Retrieved from [Link]

-

Atherton, E., Cameron, L., Meldal, M., & Sheppard, R. C. (1986). Self-indicating Activated Esters for Use in Solid Phase Peptide Synthesis. Fluorenylmethoxycarbonylamino Acid Derivatives of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine. Journal of the Chemical Society, Chemical Communications, (10), 1764-1766. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1993). U.S. Patent No. 5,233,044. Washington, DC: U.S. Patent and Trademark Office.

-

Aapptec Peptides. (n.d.). Fmoc-Ala-OPfp. Retrieved from [Link]

-

Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. Retrieved from [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Active ester-based peptide bond formation and its application in peptide synthesis. Nature Chemistry, 3(5), 334-343. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Core Strategy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-pentafluoro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Hattori, T., Yamamoto, H., et al. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Retrieved from [Link]

-

Ananda, K., & Vasanthakumar, G. R. (2025, August 7). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. Letters in Peptide Science. Retrieved from [Link]

-

CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Ala-OH. Retrieved from [Link]

-

Gopi, H. N., & Suresh Babu, V. V. (1999). Homologation of α-amino acids to β-amino acids using Fmoc-amino acid pentafluorophenyl esters. Journal of Peptide Research, 53(3), 308-313. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Phe-OPfp. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Fmoc-L-alanine. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, June 5). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Self-indicating activated esters for use in solid phase peptide synthesis. Fluorenylmethoxycarbonylamino acid derivatives of 3-hydroxy-4-oxodihydrobenzotriazine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pentafluorophenol and its derivatives [en.highfine.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc-Ala-OPfp = 96.0 HPLC 86060-86-8 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 14. peptide.com [peptide.com]

- 15. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Fmoc-L-alanine pentafluorophenyl ester chemical properties

Advanced Chemical Properties and Application in Peptide Synthesis

Executive Summary

Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) represents a specialized class of "active esters" utilized in solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation. Unlike in-situ activation methods (e.g., Carbodiimides, Uronium salts) that require the mixing of reagents immediately prior to coupling, Fmoc-Ala-OPfp is a stable, pre-activated species. Its utility is driven by the unique electronic properties of the pentafluorophenyl group, which enhances electrophilicity at the carbonyl center while suppressing racemization—a critical parameter in the development of therapeutic peptides.

This guide details the physicochemical profile, mechanistic basis of reactivity, synthesis protocols, and best practices for deploying Fmoc-Ala-OPfp in drug development workflows.

Part 1: Physicochemical Profile & Datasheet

The following data aggregates standard specifications required for quality control (QC) and assay development.

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine pentafluorophenyl ester |

| Common Abbreviation | Fmoc-Ala-OPfp |

| CAS Number | 86060-86-8 |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 170 – 185 °C |

| Purity (HPLC) | ≥ 98.0% |

| Solubility | Soluble in DMF, DCM, DMSO, Ethyl Acetate |

| Storage Conditions | +2°C to +8°C (Desiccated); Stable for >2 years if dry |

| Specific Rotation |

Part 2: Mechanistic Foundations

2.1 The Pentafluorophenyl Effect

The reactivity of Fmoc-Ala-OPfp stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.

-

Inductive Effect (-I): Fluorine is the most electronegative element. Five fluorine atoms collectively exert a massive inductive pull on the benzene ring's

-system. -

Activation: This electron deficiency is transmitted to the ester oxygen, making the carbonyl carbon significantly more electrophilic than a standard alkyl or phenyl ester.

-

Leaving Group Ability: Upon nucleophilic attack by an amine, the leaving group is the pentafluorophenolate anion (

). The pKa of pentafluorophenol is approximately 5.5 (compared to ~10 for phenol). This lower pKa indicates a stable conjugate base, making it an excellent leaving group.

2.2 Mechanism of Aminolysis

The coupling reaction proceeds via a standard nucleophilic acyl substitution. The amine of the growing peptide chain attacks the carbonyl carbon of the Fmoc-Ala-OPfp.

Figure 1: Mechanism of peptide bond formation via Fmoc-Ala-OPfp aminolysis.

Part 3: Experimental Protocols

3.1 Synthesis of Fmoc-Ala-OPfp (Reagent Preparation)

While commercially available, in-house preparation ensures freshness and anhydrous integrity.

Reaction Principle: Steglich Esterification (DCC coupling). Reagents: Fmoc-L-Alanine, Pentafluorophenol (HOPfp), Dicyclohexylcarbodiimide (DCC).

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of Fmoc-L-Alanine and 10 mmol of Pentafluorophenol in 50 mL of anhydrous Ethyl Acetate (EtOAc).

-

Cooling: Chill the solution to 0°C using an ice bath.

-

Activation: Add 10 mmol of DCC (dissolved in a minimal amount of EtOAc) dropwise over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3–5 hours.

-

Filtration: Filter the mixture to remove the insoluble DCU byproduct. Wash the filter cake with cold EtOAc.

-

Workup: Wash the filtrate with 5% NaHCO₃ (2x) and Brine (1x) to remove unreacted phenols/acids. Dry over MgSO₄.

-

Crystallization: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Hexane or EtOAc/Petroleum Ether to obtain pure crystals.

3.2 Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the manual coupling of Fmoc-Ala-OPfp to a resin-bound peptide.

Workflow Advantages:

-

No Activator Needed: Unlike free acids, Pfp esters do not require HBTU, HATU, or DIC.

-

Base-Free Option: Coupling can often proceed without DIPEA, reducing the risk of base-catalyzed racemization (epimerization).

Protocol:

-

Resin Preparation: Swell the Fmoc-deprotected resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

-

Reagent Prep: Dissolve Fmoc-Ala-OPfp (0.3 mmol, 3 eq.) in 2–3 mL of anhydrous DMF.

-

Optional: Add 0.3 mmol of HOBt (1-Hydroxybenzotriazole) to catalyze the reaction further, though Pfp alone is sufficient for Alanine.

-

-

Coupling: Add the solution to the resin.[1] Shake/agitate at room temperature.

-

Duration: 30–60 minutes. Pfp esters react slower than acid chlorides but are highly specific.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling (extend time or re-couple).

-

Colorless beads: Complete coupling.

-

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Figure 2: SPPS Cycle utilizing pre-activated Fmoc-Ala-OPfp esters.

Part 4: Troubleshooting & Optimization

4.1 Racemization Control

A primary reason for using Pfp esters over uronium salts (e.g., HBTU) is the suppression of racemization.[2]

-

Mechanism of Risk: High pH (bases like DIPEA) can abstract the

-proton of the activated amino acid, leading to an enol intermediate that loses chirality. -

Pfp Solution: Since Fmoc-Ala-OPfp is pre-activated, no base is required for the coupling reaction to occur. The amine on the resin is nucleophilic enough to attack the ester directly.

-

Recommendation: If coupling is slow, add 1 equivalent of HOBt rather than adding base.

4.2 Hydrolysis and Storage

Pfp esters are sensitive to moisture. Hydrolysis yields Fmoc-Ala-OH and Pentafluorophenol.

-

Diagnosis: If the reagent smells strongly of phenol (medicinal/antiseptic odor) or shows a lower melting point, it has hydrolyzed.

-

Prevention: Store under argon or nitrogen at 4°C. Allow the bottle to warm to room temperature before opening to prevent condensation.

References

-

BenchChem. (2025).[2][3][4] Comparative study of pentafluorophenyl esters in peptide coupling efficiency. Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). Fmoc-Ala-OPfp Product Datasheet & CAS 86060-86-8.[5][6][7][8] Retrieved from

-

Royal Society of Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution.[9] Organic & Biomolecular Chemistry.[7][2][4][] Retrieved from

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Methods. Retrieved from

-

Chem-Impex. (n.d.). Fmoc-L-alanine pentafluorophenyl ester Safety and Properties.[5][6][11][7] Retrieved from

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-Ala-OPfp ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Fmoc-Ala-OPfp Novabiochem 86060-86-8 [sigmaaldrich.cn]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fmoc-L-alanine pentafluorophenyl ester, 10 g, CAS No. 86060-86-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

A Senior Application Scientist's Technical Guide to Fmoc-L-Ala-OPfp: Structure, Properties, and Application in High-Efficiency Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-L-Ala-OPfp), a critical reagent in modern solid-phase peptide synthesis (SPPS). We will move beyond basic data to explore the mechanistic reasoning behind its efficacy, present its detailed physicochemical properties, and provide a field-proven protocol for its application. The core of this guide is to explain not just the "how," but the "why," empowering researchers to optimize their synthetic strategies.

Core Compound Profile: Fmoc-L-Ala-OPfp

Fmoc-L-Ala-OPfp is a derivative of the amino acid L-alanine, strategically modified for efficient incorporation into a growing peptide chain during Fmoc-based SPPS. It comprises three key functional components:

-

The L-alanine core, which becomes a residue in the final peptide.

-

The Fmoc (9-fluorenylmethoxycarbonyl) group , a base-labile protecting group for the α-amino moiety, essential for the sequential and controlled addition of amino acids.[1]

-

The pentafluorophenyl (OPfp) ester , a highly effective activating group attached to the carboxyl function of alanine.

The synergy between these components makes Fmoc-L-Ala-OPfp a stable, crystalline solid that is primed for rapid and clean coupling reactions.[2]

Physicochemical and Structural Data

A precise understanding of a reagent's properties is fundamental to its successful application. The key quantitative data for Fmoc-L-Ala-OPfp are summarized below.

| Property | Value | Source(s) |

| Synonym(s) | N-α-Fmoc-L-alanine pentafluorophenyl ester, Fmoc-Ala-OPfp | [3][4][5] |

| CAS Number | 86060-86-8 | [3][4][5] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [3][4][5][6] |

| Molecular Weight | 477.38 g/mol | [5][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 170 - 185 °C | [3][5] |

| Purity (Typical) | ≥98.0% (HPLC) | [5] |

| Storage Temperature | 2-8°C | [7] |

Chemical Structure Diagram

The spatial arrangement of the functional groups is directly responsible for the compound's reactivity profile.

Caption: Figure 1: Schematic diagram of Fmoc-L-Ala-OPfp's functional components.

The Pentafluorophenyl Ester Advantage: A Mechanistic Perspective

The choice of an activating group is a critical determinant of success in peptide synthesis, directly impacting reaction speed, yield, and the preservation of stereochemical integrity. Pentafluorophenyl esters are classified as "active esters," designed to facilitate the formation of amide (peptide) bonds.[2][8]

Causality of High Reactivity

The efficacy of the OPfp group stems from the strong, collective electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[9] This inductive effect makes the pentafluorophenoxide an excellent leaving group. Consequently, the carbonyl carbon of the alanine residue becomes highly electrophilic and susceptible to rapid nucleophilic attack by the free amino group of the resin-bound peptide chain.[2][9]

This high reactivity translates to significant kinetic advantages. Comparative studies have shown that PFP esters couple dramatically faster than other active esters, with a relative rate ratio of 111 (OPfp) to 3.4 (OPcp) to 1 (ONp).[2][9] This rapid reaction kinetic is crucial for two primary reasons:

-

Minimizing Side Reactions: Faster coupling outcompetes potential side reactions, particularly the racemization of the activated amino acid.[9] This is especially important for sterically hindered couplings where slower methods may fail.[2]

-

Improving Efficiency: Rapid, clean reactions lead to higher crude peptide purity, which simplifies downstream purification efforts and increases overall yield.

Trustworthiness: Stability and Handling

Despite their high reactivity, Fmoc-amino acid-OPfp esters are generally stable, crystalline compounds.[2] This makes them ideal for both manual and automated solid-phase peptide synthesis (SPPS).[2] They are less prone to spontaneous hydrolysis than other common esters, such as those derived from N-hydroxysuccinimide (NHS), which adds a layer of reliability to the synthetic process.[2]

Field-Proven Experimental Protocol: Fmoc-L-Ala-OPfp Coupling Cycle

This section details a standard, self-validating protocol for coupling Fmoc-L-Ala-OPfp onto a resin-bound peptide chain with a free N-terminal amine. This procedure assumes the synthesis is proceeding after a previous successful deprotection step.

Prerequisites and Reagents

-

Solid Support: Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine.

-

Reagents:

-

Fmoc-L-Ala-OPfp (1.5 to 3 equivalents relative to resin loading).

-

High-purity, amine-free N,N-Dimethylformamide (DMF).[10]

-

Dichloromethane (DCM).

-

-

Equipment: Peptide synthesis vessel (manual or automated), nitrogen line for agitation/draining.

Step-by-Step Coupling Methodology

-

Resin Preparation & Washing (Self-Validation: Removal of Deprotection Reagents):

-

Following the previous Fmoc-deprotection step (typically with 20% piperidine in DMF), thoroughly wash the resin to remove all residual base.[10][11] This is a critical step, as residual piperidine will neutralize the incoming activated amino acid.

-

Perform a series of washes: 5 times with DMF (using ~10 mL per gram of resin for each wash).

-

Causality: The extensive DMF washes ensure the complete removal of piperidine and the cleaved Fmoc-adduct, preparing the resin environment for the coupling reaction.

-

-

Coupling Reaction (Core Step):

-

Dissolve Fmoc-L-Ala-OPfp (1.5-3 eq.) in a minimal volume of DMF.

-

Add the dissolved amino acid solution to the washed, drained resin in the reaction vessel.

-

Agitate the mixture gently (e.g., via nitrogen bubbling or mechanical shaking) at room temperature for 1-2 hours.[1]

-

Causality: The OPfp ester's high reactivity often allows for complete coupling without the need for additional coupling additives, simplifying the reaction mixture and reducing potential side reactions.[12] For sterically hindered positions, the reaction time can be extended or a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added cautiously.

-

-

Post-Coupling Wash (Self-Validation: Removal of Excess Reagents):

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly to remove excess Fmoc-L-Ala-OPfp and the pentafluorophenol byproduct.

-

Perform a series of washes: 5 times with DMF, followed by 3 times with DCM.

-

Causality: These washes purify the resin-bound peptide, ensuring that no unreacted material is carried over into the next synthesis cycle.

-

-

Reaction Monitoring (Qualitative Check - Trustworthiness):

-

Perform a Kaiser test on a small sample of resin beads. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction.[11]

-

If the test is positive (blue beads), the coupling was incomplete. In this scenario, repeat steps 2 and 3 (a "double coupling").

-

Workflow Visualization

The following diagram illustrates the logical flow of the standard coupling cycle.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc-Ala-OPfp Novabiochem 86060-86-8 [sigmaaldrich.com]

- 6. CAS 125043-04-1: Fmoc-D-Ala-OPfp | CymitQuimica [cymitquimica.com]

- 7. Fmoc-Ala-Opfp ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc-Ala-OPfp (CAS 86060-86-8) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Pre-activated Amino Acid Esters in Peptide Synthesis

In the intricate field of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy has become the dominant methodology due to its mild reaction conditions and suitability for automation.[1][2] Within this framework, the activation of the carboxylic acid of the incoming amino acid is a critical step that dictates the success of the coupling reaction. This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a pre-activated amino acid derivative that offers significant advantages in SPPS.

Fmoc-Ala-OPfp is a key building block that streamlines the synthesis process by providing a highly reactive and stable activated ester, ready for direct use in coupling reactions.[2][3] This eliminates the need for in-situ activation, which can be a source of side reactions and impurities. The pentafluorophenyl (PFP) ester functionality ensures rapid and efficient amide bond formation, minimizing the risk of racemization and leading to higher purity crude peptides.[3][4] This guide will delve into the chemical properties, synthesis, mechanism of action, and practical applications of Fmoc-Ala-OPfp, providing researchers and drug development professionals with the necessary insights for its effective utilization.

Physicochemical Properties and Characterization

Fmoc-Ala-OPfp is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 86060-86-8 | |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | |

| Molecular Weight | 477.38 g/mol | |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 170-185 °C | |

| Solubility | Clearly soluble in DMF (0.5 mmol in 3 ml) | |

| Storage Temperature | 2-8°C |

Characterization:

The identity and purity of Fmoc-Ala-OPfp are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed by reverse-phase HPLC, with typical assays showing ≥96.0% to ≥98.0% purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

-

Optical Rotation: The specific optical rotation is a measure of the enantiomeric purity. For Fmoc-Ala-OPfp, a typical value is between -25.0 and -20.0° (c=1 in chloroform).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Synthesis of Fmoc-Ala-OPfp

Fmoc-Ala-OPfp is synthesized from its precursor, Fmoc-Ala-OH, through an esterification reaction with pentafluorophenol. A common and effective method involves the use of a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid of Fmoc-Ala-OH for nucleophilic attack by the hydroxyl group of pentafluorophenol.[3]

Workflow for the Synthesis of Fmoc-Ala-OPfp

Caption: Synthesis of Fmoc-Ala-OPfp from Fmoc-Ala-OH.

Step-by-Step Synthesis Protocol

This protocol is a general guideline for the synthesis of Fmoc-amino acid pentafluorophenyl esters.[3]

-

Dissolution: Dissolve Fmoc-Ala-OH (1.0 equivalent) and pentafluorophenol (1.05 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activation: Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution with stirring.

-

Reaction: Continue stirring at 0°C for 1 hour, and then at room temperature for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Evaporate the solvent and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-Ala-OPfp.

Mechanism of Action in Solid-Phase Peptide Synthesis

The utility of Fmoc-Ala-OPfp in SPPS stems from the synergistic roles of the Fmoc protecting group and the pentafluorophenyl ester activating group.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[6] Its key features include:

-

Stability: The Fmoc group is stable to the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[7]

-

Orthogonality: This stability to acid allows for an orthogonal protection strategy, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups (often acid-labile) can be removed selectively under different conditions.[2]

-

Mild Deprotection: The Fmoc group is readily removed under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] This mild deprotection minimizes side reactions that can occur under harsh acidic conditions.[2]

-

Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance, allowing for real-time monitoring of the deprotection step.[1]

The Role of the Pentafluorophenyl (PFP) Ester

The pentafluorophenyl ester is a highly effective activating group for the carboxyl function of the amino acid.[3] Its advantages include:

-

High Reactivity: The five highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenoxide a very good leaving group. This renders the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[3]

-

Rapid Coupling: The high reactivity of the PFP ester leads to rapid coupling times, often completing within 1-2 hours at room temperature.[3]

-

Reduced Racemization: The use of pre-formed active esters like Fmoc-Ala-OPfp is known to suppress racemization, a common side reaction during in-situ activation, especially for sensitive amino acids.[7]

-

Stability: PFP esters are generally stable, crystalline solids that can be prepared in high purity and stored for extended periods, making them convenient for both manual and automated peptide synthesis.[7]

The Coupling Reaction Mechanism

Caption: Mechanism of peptide bond formation using Fmoc-Ala-OPfp.

Application in Solid-Phase Peptide Synthesis

Fmoc-Ala-OPfp is primarily used in the coupling step of the Fmoc-SPPS cycle. Its pre-activated nature simplifies the workflow and enhances the reliability of the synthesis.

General Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Coupling with Fmoc-Ala-OPfp

This protocol outlines the manual coupling of Fmoc-Ala-OPfp in a typical Fmoc-SPPS workflow.[3][7]

-

Resin Preparation: Start with a deprotected peptide-resin (with a free N-terminal amine) swelled in DMF in a reaction vessel.

-

Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-Ala-OPfp (typically 1.5 to 3 equivalents relative to the resin loading) in DMF. The addition of an equivalent of 1-Hydroxybenzotriazole (HOBt) can sometimes accelerate the coupling reaction.[7]

-

Coupling Reaction: Add the Fmoc-Ala-OPfp solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling is complete.

-

Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection step in the SPPS cycle.

Safety and Handling

Fmoc-Ala-OPfp is classified as a skin irritant. As with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, a suitable respirator (e.g., N95) is recommended.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: In case of contact, rinse cautiously with water for several minutes.

-

Inhalation: If inhaled, move to fresh air.

-

Ingestion: If swallowed, rinse mouth with water. Seek medical attention if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.

Conclusion

Fmoc-Ala-OPfp (CAS 86060-86-8) is a valuable and highly efficient building block for Fmoc-based solid-phase peptide synthesis. Its pre-activated nature as a pentafluorophenyl ester offers significant advantages, including rapid and clean coupling reactions, reduced risk of racemization, and simplified synthetic workflows. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, mechanism of action, and practical application in SPPS. By understanding the principles and protocols outlined herein, researchers, scientists, and drug development professionals can effectively leverage Fmoc-Ala-OPfp to achieve the reliable and efficient synthesis of high-quality peptides for a wide range of applications.

References

- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (2025). BenchChem.

- Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. (1985).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Homologation of a-amino acids to b-amino acids using Fmoc-amino acid pentafluorophenyl esters. (2000). Biopolymers, 55(4), 308-11.

- Troubleshooting and Optimization for the Synthesis of Fmoc-Ala-PAB-PNP. (2025). BenchChem.

-

Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Fmoc-Ala-OPfp [86060-86-8]. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]

- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Tetrahedron, 73(33), 4965-4971.

- MSDS - Safety D

- Safety Data Sheet: Fmoc-L-Alanine monohydr

- Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011). Journal of Peptide Science, 17(8), 586-90.

- Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2000). CHIMIA, 54(6), 359-365.

- A Comparative Guide: Fmoc-Ala-OH-1-¹³C versus 2H-Labeled Alanine for Advanced NMR Studies. (2025). BenchChem.

- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). Journal of Peptide Science, 18(3), 165-72.

- 1H,13C-HSQC HR-MAS NMR as a Tool for Investigating the Quality of Fmoc-AA-Wang Resins for SPPS. (2009, November 3). Bachem.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.

-

Fmoc-beta-Ala-OPfp [149303-38-8]. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. bachem.com [bachem.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. chempep.com [chempep.com]

The Fmoc Protecting Group in Solid-Phase Peptide Synthesis: A Mechanistic & Operational Guide

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1] Unlike its predecessor, the Boc (tert-butyloxycarbonyl) group, Fmoc employs a base-labile deprotection mechanism that allows for a truly orthogonal synthetic strategy. This guide dissects the chemical causality of the Fmoc group, providing researchers with the mechanistic understanding required to optimize coupling efficiency, minimize side reactions, and scale processes from the bench to production.

Part 1: Mechanistic Foundations

The Chemical Logic of Fmoc

The utility of the Fmoc group stems from the unique electronic properties of the fluorene ring system. The proton at the 9-position of the fluorene ring is exceptionally acidic (

This acidity allows for mild, non-hydrolytic cleavage using secondary amines (typically piperidine), distinguishing Fmoc from acid-labile groups like Boc or Cbz.

The E1cB Deprotection Mechanism

The removal of the Fmoc group is not a simple hydrolysis; it is a base-catalyzed

-

Deprotonation: The base (piperidine) abstracts the acidic proton from the 9-position of the fluorene ring.

-

Elimination: The resulting carbanion stabilizes via resonance, facilitating the elimination of the carbamate to form dibenzofulvene (DBF) and carbon dioxide.

-

Scavenging: The highly reactive DBF intermediate must be immediately scavenged by the excess secondary amine to form a stable adduct. Failure to scavenge DBF can lead to its re-addition to the free amine, effectively reversing the deprotection.

Visualization: The E1cB Pathway

The following diagram illustrates the electron flow during Fmoc deprotection and the critical scavenging step.

Figure 1: The E1cB mechanism of Fmoc deprotection. Note the critical role of piperidine as both base and scavenger.[2]

Part 2: The Orthogonal Strategy

The primary advantage of Fmoc chemistry is orthogonality .[3] In this context, orthogonality means the

Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc dictates the entire synthetic infrastructure.[4] Fmoc is generally preferred for industrial scalability and safety, eliminating the need for hydrofluoric acid (HF).[5]

| Feature | Fmoc SPPS | Boc SPPS |

| Base-labile (Piperidine) | Acid-labile (TFA) | |

| Side-Chain Protection | Acid-labile (tBu, Trt, Pbf) | HF-labile (Bzl, Tos, Z) |

| Cleavage Reagent | TFA (95%) | HF (Anhydrous) or TFMSA |

| Orthogonality | True Orthogonal | Graded Acid lability |

| Major Hazard | Sensitizers (Coupling agents) | Highly Toxic/Corrosive HF |

| Aggregation Risk | Higher (needs optimization) | Lower (TFA disrupts H-bonds) |

Part 3: Operational Workflow & Protocols

Standard Manual Fmoc SPPS Protocol

Note: All steps should be performed in a fume hood. Solvent volumes are typically 10 mL per gram of resin.[6]

Step 1: Resin Swelling [1][7]

-

Rationale: Polystyrene (PS) and PEG-PS resins must be fully solvated to expose reactive sites inside the bead matrix.

-

Protocol: Add DMF (Dimethylformamide) to resin. Agitate for 30–60 minutes. Drain.

Step 2: Fmoc Deprotection

-

Rationale: Removal of the Fmoc group to expose the N-terminal amine.

-

Protocol:

-

Add 20% Piperidine in DMF.[7][8] Agitate for 3 minutes. Drain. (Removes bulk Fmoc).

-

Add fresh 20% Piperidine in DMF. Agitate for 10–12 minutes. Drain. (Drives reaction to completion).

-

Tip: Monitor UV absorbance of the waste; the DBF-piperidine adduct absorbs strongly at 301 nm.

-

Step 3: Wash Cycle (Critical)

-

Rationale: Complete removal of piperidine is essential. Residual base will prematurely deprotect the incoming activated amino acid or cause racemization.

-

Protocol: Wash with DMF (5 x 1 min). Perform a chloranil or Kaiser test to confirm free amines (blue positive).

Step 4: Activation & Coupling

-

Rationale: The carboxylic acid must be converted to an active ester (OBt/OAt) to react with the resin-bound amine.

-

Protocol:

-

Dissolve Fmoc-AA-OH (3-5 eq) and Coupling Reagent (e.g., HBTU/HCTU, 3-5 eq) in DMF.

-

Add DIPEA (6-10 eq) to activate.

-

Immediately add to resin. Agitate 30–60 mins.

-

Wash with DMF (5 x 1 min).

-

The Synthesis Cycle Diagram

Figure 2: The iterative cycle of Fmoc SPPS. The wash steps are critical control points to prevent side reactions.

Part 4: Troubleshooting & Optimization

Common Side Reactions

Even with robust protocols, specific sequences trigger side reactions.

| Reaction | Cause | Mitigation Strategy |

| Aspartimide Formation | Base-catalyzed cyclization of Asp-Gly, Asp-Asn sequences. | Add 0.1M HOBt to deprotection solution; Use Fmoc-Asp(OMpe)-OH or Dmb backbone protection. |

| Diketopiperazine (DKP) | Cyclization of dipeptide esters (esp. Proline) leading to chain loss. | Use bulky Trityl linkers (2-CTC resin); Couple 2nd amino acid as a dipeptide block. |

| Racemization | Base-catalyzed proton abstraction at C | Use collidine instead of DIPEA; Use Oxyma/DIC activation; Minimize pre-activation time. |

Cleavage Cocktails

The final cleavage uses TFA to release the peptide and remove side-chain protection.[6] "Scavengers" are mandatory to trap reactive carbocations (tBu+, Trt+) generated during this process.[9]

-

Standard Cocktail (Reagent B): TFA (95%), Water (2.5%), TIS (2.5%).[6]

-

Use: General peptides without Cys, Met, or Trp.

-

-

Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).[9][11]

References

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][12][14] Journal of the American Chemical Society, 92(19), 5748–5749. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[9] International Journal of Peptide and Protein Research, 35(3), 161–214.[9] Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[15] Chemical Reviews, 109(6), 2455–2504. Link

-

Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. Link

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prezi.com [prezi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. connectsci.au [connectsci.au]

- 15. luxembourg-bio.com [luxembourg-bio.com]

Precision Activation: The Function of Pentafluorophenyl (PFP) Esters in High-Fidelity Amide Bond Formation

[1]

Executive Summary

In the landscape of bioconjugation and peptide synthesis, the choice of activating group dictates the yield, purity, and stereochemical integrity of the final product.[1] Pentafluorophenyl (PFP) esters represent a tier of "precision active esters" that offer a distinct kinetic and thermodynamic profile compared to the ubiquitous N-hydroxysuccinimide (NHS) esters. This guide analyzes the physicochemical properties of PFP esters, detailing their utility in suppressing racemization during peptide coupling and their emerging dominance in the synthesis of homogeneous Antibody-Drug Conjugates (ADCs).

Mechanistic Foundation

Electronic Activation and Leaving Group Ability

The reactivity of PFP esters stems from the cumulative electron-withdrawing induction (-I effect) of the five fluorine atoms on the phenyl ring. This effect significantly lowers the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.

-

pKa Correlation: The leaving group, pentafluorophenol (PFP-OH), has an aqueous pKa of approximately 5.55 , compared to ~6.0 for N-hydroxysuccinimide (NHS) and ~7.1 for p-nitrophenol. The lower pKa correlates with a better leaving group capacity, facilitating rapid aminolysis.

-

The Fluorine Effect: Unlike nitro-based activating groups, the fluorine atoms are lipophilic and non-bulky. This unique combination allows PFP esters to maintain high reactivity while providing a hydrophobic shield that retards the approach of water molecules, thereby enhancing hydrolytic stability.

Hydrolytic Stability vs. Aminolysis

A critical advantage of PFP esters is their discrimination between amines and water. In aqueous buffers, NHS esters degrade rapidly (half-life in minutes at pH 8.0), often requiring large excesses of reagent. PFP esters, due to the hydrophobic nature of the perfluorinated ring, exhibit significantly higher resistance to hydrolysis. This stability allows for:

-

Higher Efficiency: Lower molar equivalents of the expensive payload/linker are required.

-

Extended Reaction Windows: Suitable for slow-reacting amines or sterically hindered substrates.[2]

Comparative Analysis: PFP vs. Common Activating Groups

The following table contrasts PFP esters with other standard activated esters used in research and development.

| Feature | Pentafluorophenyl (PFP) | N-Hydroxysuccinimide (NHS) | p-Nitrophenyl (ONp) |

| Leaving Group pKa | ~5.55 | ~6.00 | ~7.15 |

| Reactivity (Aminolysis) | Very High | High | Moderate |

| Hydrolytic Stability | High (Hydrophobic shielding) | Low (Rapid hydrolysis at pH >7.5) | Moderate |

| Solubility | Lipophilic (Requires DMSO/DMF) | Hydrophilic options (Sulfo-NHS) | Lipophilic |

| Primary Utility | ADCs, Racemization-prone peptides | Protein labeling, Crosslinking | Classical peptide synthesis |

| Selectivity | High (Lysine pKa discrimination) | Low (Stochastic labeling) | Moderate |

Key Applications

Peptide Synthesis: Suppressing Racemization

Racemization (loss of chiral integrity) is a persistent failure mode in peptide coupling, particularly with sensitive amino acids like Cysteine or Phenylglycine.[3]

-

Mechanism of Protection: PFP esters react rapidly with the N-terminal amine of the growing chain. This fast kinetics outcompetes the slow oxazolone formation pathway, which is the primary mechanism of racemization in activated amino acids.

-

Flow Chemistry: PFP esters are ideal for continuous flow synthesis because they do not require additional activating agents (like carbodiimides) in the flow stream, preventing urea byproduct precipitation that can clog reactors.

Antibody-Drug Conjugates (ADCs)

In ADC development, heterogeneity is a quality control nightmare. PFP esters have shown a capacity for site-selective conjugation .[4]

-

Kinetic Discrimination: Due to their specific electronic profile, PFP esters can discriminate between lysine residues based on their local electrostatic environment (pKa perturbations). Studies indicate PFP esters preferentially label lysines with lower pKa values (e.g., K188 on the kappa light chain), leading to ADCs with tighter Drug-to-Antibody Ratio (DAR) distributions compared to the Poisson distribution typical of NHS chemistry.

Polymer Science: Post-Polymerization Modification

Pentafluorophenyl methacrylate (PFPMA) monomers can be polymerized to form reactive scaffolds. These polymers (PPFMA) act as "masked" polyacrylamides. After polymerization, the PFP ester side chains can be quantitatively substituted with various functional amines to create libraries of functionalized polymers without affecting the polymer backbone length or dispersity.

Visualizing the Mechanism

Diagram 1: Aminolysis of PFP Esters

The following diagram illustrates the nucleophilic attack of a primary amine on a PFP ester, proceeding through a tetrahedral intermediate and expelling the pentafluorophenolate anion.

Caption: Mechanism of amide bond formation via PFP ester activation, highlighting the elimination of the stable pentafluorophenolate leaving group.

Experimental Protocols

Synthesis of Fmoc-Amino Acid PFP Esters

Target: Preparation of stable, storable activated esters for peptide synthesis.

Materials:

-

Fmoc-protected amino acid (1.0 eq)[3]

-

Pentafluorophenol (PFP-OH) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[3]

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

Protocol:

-

Dissolution: Dissolve the Fmoc-amino acid and pentafluorophenol in dry EtOAc (approx. 10 mL per gram of amino acid) under an inert atmosphere (N2 or Ar).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Activation: Add DCC (1.1 eq) in a single portion.

-

Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature. Stir for an additional 2–4 hours. Note: A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the mixture to remove the DCU byproduct.

-

Workup: Wash the filtrate with 5% NaHCO3 (2x), water (1x), and brine (1x). Dry over MgSO4.

-

Crystallization: Evaporate the solvent under reduced pressure. Recrystallize the residue from hot ethanol or an EtOAc/Hexane mixture to yield the pure PFP ester.

Bioconjugation Workflow (ADC Linker)

Target: Conjugation of a PFP-activated linker-payload to an antibody.

Protocol:

-

Buffer Exchange: Buffer exchange the antibody into PBS (pH 7.4) or Borate buffer (pH 8.0). Critical: Avoid amine-containing buffers like Tris or Glycine.[5]

-

Linker Preparation: Dissolve the PFP-linker-payload in anhydrous DMSO or DMF. The concentration should be 5–10 mM.

-

Conjugation: Add the linker solution to the antibody (typically 1–5 mg/mL) while vortexing gently. The final organic solvent concentration should not exceed 10-15% (v/v) to prevent protein precipitation.

-

Molar Ratio: Use 3–5 equivalents of PFP ester per antibody for low DAR targets; 8–10 equivalents for high DAR.

-

-

Incubation: Incubate at Room Temperature for 1–2 hours or at 4°C overnight.

-

Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.

Diagram 2: Bioconjugation Workflow

Caption: Step-by-step workflow for the conjugation of PFP-activated payloads to antibodies, ensuring removal of organic solvents and byproducts.

Troubleshooting & Optimization

-

Precipitation in Conjugation: If the antibody precipitates upon adding the PFP ester, reduce the final DMSO concentration or add the PFP ester in smaller aliquots.

-

Low Conjugation Yield: While PFP esters are stable, they still hydrolyze over time.[6] Ensure the DMSO stock is prepared immediately before use. Increase the pH to 8.0 to accelerate aminolysis if the protein can tolerate it.

-

Storage: Store solid PFP esters at -20°C under desiccant. They are significantly more stable than NHS esters but sensitive to moisture over long periods.

References

-

Kovacs, J., Kisfaludy, L., & Ceprini, M. Q. (1967). On the Optical Purity of Peptide Active Esters Prepared by N,N'-Dicyclohexylcarbodiimide and "Complexes" of N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol and -Pentafluorophenol. Journal of the American Chemical Society, 89(1), 183–184. [Link]

-

Gauthier, M. A., & Klok, H. A. (2008). Peptide/Protein-Polymer Conjugates: Synthetic Strategies and Design Concepts. Chemical Communications, (23), 2591–2611. [Link]

-

Gibson, M. I., et al. (2011). Pentafluorophenyl Methacrylate: A Versatile Handle for the Preparation of Functional Polymer Libraries. Journal of Polymer Science Part A: Polymer Chemistry, 49(4), 811-823. [Link]

-

Nanda, J. S., & Lorsch, J. R. (2014). Labeling a Protein with Fluorophores Using NHS Ester Derivitization. Methods in Enzymology, 536, 87-97. (Comparative context for active esters). [Link]

-

Kalinin, A. V., et al. (2019). Aqueous pKa values of fluorinated phenols and their application in bioorganic chemistry. Journal of Physical Organic Chemistry, 32(4), e3940. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

Introduction: The Critical Role of Activated Esters in Modern Peptide Synthesis

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-L-alanine Pentafluorophenyl Ester

In the intricate field of solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure formation of amide bonds is the paramount objective. The choice of coupling strategy directly influences yield, purity, and the preservation of chiral integrity. Among the vast array of available methods, the use of pre-activated amino acid derivatives, specifically active esters, offers a robust and reliable approach. Fmoc-L-alanine pentafluorophenyl (PFP) ester (Fmoc-L-Ala-OPfp) has emerged as a important tool for researchers and drug development professionals.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties—solubility and stability—of Fmoc-L-Ala-OPfp. As a Senior Application Scientist, this guide moves beyond mere data presentation to explain the causality behind experimental choices, offering field-proven insights to ensure the successful application of this highly efficient building block. Understanding these parameters is not merely academic; it is fundamental to optimizing coupling protocols, minimizing side reactions, and ultimately achieving the synthesis of high-quality target peptides.

The high reactivity of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester an excellent leaving group.[2][3] This facilitates rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain, leading to faster coupling times and a reduction in undesirable side reactions, most notably epimerization.[2][4]

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is essential for its proper handling, storage, and application. The key characteristics of Fmoc-L-Ala-OPfp are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86060-86-8 | [1][5] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1] |

| Molecular Weight | 477.4 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 170 - 185 °C | [1] |

| Purity (Typical) | ≥99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in CHCl₃) | [1] |

| Recommended Storage | 0-8 °C; Long-term: -20°C | [1][5][6] |

Solubility Profile: A Key to Efficient Coupling

Achieving a homogenous solution is critical for any reaction, and in SPPS, poor solubility of an activated amino acid can lead to incomplete coupling, sequence deletions, and overall low synthesis fidelity. Fmoc-L-Ala-OPfp, like many Fmoc-protected derivatives, exhibits variable solubility depending on the solvent's polarity and nature.

While precise quantitative solubility data is often proprietary or system-dependent, a qualitative understanding based on common laboratory use provides a reliable guide for protocol design.

| Solvent | Abbreviation | Type | Solubility Profile | Application Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | The most common solvent for SPPS coupling reactions. Ensures good solvation of the peptide-resin and reagents.[2][7] |

| Dichloromethane | DCM | Nonpolar | Soluble | Often used in the synthesis of the PFP ester itself and for washing steps in SPPS.[3][8] |

| Tetrahydrofuran | THF | Polar Aprotic | Soluble | A common solvent for the solution-phase preparation of PFP esters and can be used in coupling reactions.[2][8] |

| Ethyl Acetate | EtOAc | Moderately Polar | Slightly Soluble | Primarily used during the work-up and purification of the PFP ester after its synthesis.[2][3] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Used for analytical purposes, such as determining optical rotation.[1] |

| Acetonitrile | ACN | Polar Aprotic | Slightly Soluble | A primary component of the mobile phase for HPLC analysis.[9] |

Protocol 1: General Solubility Assessment

This protocol provides a self-validating system for determining the approximate solubility of Fmoc-L-Ala-OPfp in a solvent of interest.

-

Preparation: Add a known mass (e.g., 10 mg) of Fmoc-L-Ala-OPfp to a small, clean glass vial.

-

Solvent Addition: Using a calibrated pipette, add the chosen solvent in small, precise increments (e.g., 100 µL).

-

Dissolution: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Endpoint: Continue adding solvent incrementally until all solid has completely dissolved, forming a clear solution.

-

Calculation: Calculate the approximate solubility (e.g., in mg/mL) based on the total volume of solvent required for complete dissolution.

Stability Analysis: Preserving Chiral and Chemical Integrity

The stability of Fmoc-L-Ala-OPfp is a dual-edged sword. Its structure is designed for the controlled lability of both the Fmoc group and the PFP ester under specific, mutually exclusive conditions. Understanding these conditions is crucial to prevent premature deprotection, side reactions, or reagent degradation.

Hydrolytic Stability

The pentafluorophenyl ester is an "active" ester, meaning it is highly susceptible to nucleophilic attack. While this is desirable for reaction with an amine, it also makes the ester prone to hydrolysis by water.

-

Mechanism: Water acts as a nucleophile, attacking the ester carbonyl and leading to the formation of Fmoc-L-alanine and pentafluorophenol. This side reaction consumes the activated amino acid, reducing coupling efficiency.

-

Practical Implication: It is imperative to use anhydrous solvents, particularly during the coupling step, to prevent loss of the reagent.[10]

pH-Dependent Stability: The Orthogonal Nature of Fmoc Chemistry

The cornerstone of the Fmoc strategy is the differential stability of the protecting group under acidic versus basic conditions.[11]

-

Acidic Conditions: The Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave side-chain protecting groups and release the peptide from the resin.[11][12]

-

Basic Conditions: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly by a secondary amine like piperidine.[11] The mechanism is a base-induced β-elimination, which proceeds rapidly and is the basis for the sequential deprotection in SPPS.

Caption: Base-induced β-elimination mechanism for Fmoc group removal.

Epimerization Risk

Epimerization, or racemization, at the α-carbon of the activated amino acid is a significant risk in peptide synthesis, leading to diastereomeric impurities that are difficult to separate.[13] This can occur via direct proton abstraction by a base or through the formation of an oxazol-5(4H)-one intermediate.[3]

The primary advantage of PFP esters is that their high rate of aminolysis (coupling) generally outcompetes the rate of racemization.[3][4] Studies have shown that peptide synthesis using PFP esters proceeds with minimal racemization, preserving the chiral integrity of the final peptide.[3]

Experimental Protocols and Best Practices

Protocol 2: Synthesis of Fmoc-L-alanine Pentafluorophenyl Ester

This protocol describes a general laboratory procedure for preparing the title compound from its corresponding Fmoc-amino acid.

-

Materials:

-

Fmoc-L-alanine (1 equivalent)

-

Pentafluorophenol (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolution: Dissolve Fmoc-L-alanine (1 eq) and pentafluorophenol (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activation: Slowly add a solution of DCC (1.1 eq) in a minimal amount of anhydrous THF to the cooled reaction mixture.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours or until completion as monitored by Thin Layer Chromatography (TLC).[2]

-

Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU solid.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure.

-

Work-up: Redissolve the resulting crude product in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[2][3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure Fmoc-L-Ala-OPfp.[2]

-

Protocol 3: Standard SPPS Coupling Workflow

This protocol outlines the use of Fmoc-L-Ala-OPfp in a standard manual solid-phase peptide synthesis cycle.

-

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-L-Ala-OPfp (3 equivalents relative to resin loading)

-

Anhydrous DMF

-

20% Piperidine in DMF (v/v) for deprotection

-

-

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF, followed by thorough washing with DMF to remove all traces of piperidine.[7][14]

-

Coupling Solution: In a separate vessel, dissolve Fmoc-L-Ala-OPfp (3 eq) in a minimal volume of anhydrous DMF.

-

Coupling Reaction: Add the coupling solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature.

-

Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. Due to the high reactivity of PFP esters, coupling is often complete within 30-60 minutes.[2][15] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF to remove excess reagents and byproducts.[2][14] The resin is now ready for the next deprotection step.

-

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.

Protocol 4: HPLC Purity and Stability Assessment

This protocol provides a robust method for verifying the purity of Fmoc-L-Ala-OPfp and assessing its degradation over time.

-

Instrumentation & Materials:

-

HPLC system with a UV detector (set to ~265 nm for Fmoc group detection)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

-

Procedure:

-

Sample Preparation: Accurately prepare a ~1 mg/mL solution of Fmoc-L-Ala-OPfp in the sample solvent. For stability studies, incubate solutions under desired conditions (e.g., room temperature for 24h) before analysis.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Gradient: A typical gradient would be 30-90% Mobile Phase B over 20 minutes.

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[9] Degradation products, such as Fmoc-L-alanine from hydrolysis, will appear as separate, earlier-eluting peaks.

-

Conclusion

Fmoc-L-alanine pentafluorophenyl ester is a highly effective and valuable reagent in the synthesis of complex peptides. Its enhanced reactivity accelerates coupling times and significantly mitigates the risk of epimerization, a critical factor for producing high-purity peptides.[1][2] However, this reactivity necessitates a thorough understanding of its solubility and stability profiles.

By adhering to best practices—namely, the use of anhydrous solvents during coupling, proper storage at recommended cool temperatures (0-8°C or -20°C), and an awareness of the orthogonal stability of the Fmoc group—researchers can fully leverage the advantages of this active ester. The protocols and data presented in this guide provide a framework for the reliable and reproducible application of Fmoc-L-Ala-OPfp, empowering scientists to achieve their peptide synthesis goals with greater efficiency and confidence.

References

-

Fmoc-L-alanine pentafluorophenyl ester, 10 g, CAS No. 86060-86-8. Carl Roth. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

MSDS - Safety Data Sheet for Nα-Fmoc-L-alanine pentafluorophenyl ester. AAPPTEC. [Link]

-

Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

-

Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. RSC Publishing. [Link]

-

Methods for Removing the Fmoc Group. ResearchGate. [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology. [Link]

-

Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-L-alanine pentafluorophenyl ester, 10 g, CAS No. 86060-86-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

Key applications of Fmoc-L-alanine pentafluorophenyl ester in research

Technical Monograph for Research & Development

Executive Summary & Technical Verification

Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) is a pre-activated amino acid derivative designed for high-efficiency acylation in peptide synthesis and bioconjugation.[1] Unlike free acids that require in-situ activation (e.g., using HATU/DIC), this compound contains a stable, electron-deficient pentafluorophenyl (Pfp) leaving group that reacts rapidly with amines.[1]

Its primary utility lies in "additive-free" rapid synthesis , continuous flow chemistry , and surface functionalization , where the generation of byproducts from coupling reagents must be avoided.

Critical Technical Note: CAS Registry Verification

-

Target Compound: Fmoc-L-alanine pentafluorophenyl ester[1][2][3][4][5]

-

Advisory: The CAS number 86060-81-3 (often mistaken for this compound) actually refers to Fmoc-Cys(Acm)-OH.[1] Researchers must verify the CAS on vendor certificates to ensure the correct alanine derivative is procured.

Chemical Profile & Reactivity Analysis

The pentafluorophenyl ester is an "active ester" characterized by the strong electron-withdrawing effect of five fluorine atoms on the phenyl ring. This makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack by amines.

Comparative Reactivity Matrix

| Feature | Fmoc-Ala-OPfp (Pfp Ester) | Fmoc-Ala-OH + HATU/DIEA | Fmoc-Ala-ONSu (NHS Ester) |

| Activation State | Pre-activated (Ready to react) | In-situ activation required | Pre-activated |

| Reaction Kinetics | Very Fast (<5-10 min) | Fast (10-30 min) | Moderate |

| Hydrolytic Stability | High (Stable solid) | N/A (Transient species) | Low (Hydrolyzes easily) |